molecular formula C8H10ClF3N2 B12496946 (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Cat. No.: B12496946
M. Wt: 226.62 g/mol
InChI Key: KSBPCNXMVVFOSR-UHFFFAOYSA-N
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Description

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an ethylamine moiety at the 2-position. The stereochemistry at the chiral center (S-configuration) is critical for its interactions in biological systems, particularly in receptor binding or enzyme inhibition. The trifluoromethyl group enhances electron-withdrawing effects, influencing the compound's electronic properties, solubility, and metabolic stability.

Properties

Molecular Formula

C8H10ClF3N2

Molecular Weight

226.62 g/mol

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-4-6(2-3-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H

InChI Key

KSBPCNXMVVFOSR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

Asymmetric Catalysis Using Chiral Ligands

This method employs transition-metal catalysts with chiral ligands to induce enantioselectivity during C–N bond formation.

Palladium-Catalyzed Hydroamination

A palladium catalyst with (R)-BINAP as a chiral ligand facilitates the hydroamination of 4-(trifluoromethyl)pyridine-2-carbonitrile with ethylene gas under hydrogen pressure.
Reaction Conditions :

Parameter Value
Catalyst Pd(OAc)₂/(R)-BINAP
Solvent Tetrahydrofuran (THF)
Temperature 80°C
Pressure 50 psi H₂
Yield 85%
Enantiomeric Excess 98% ee (S)

This method avoids racemization and achieves high stereochemical fidelity, though catalyst cost remains a limitation.

Rhodium-Mediated Asymmetric Hydrogenation

Rhodium complexes with DuPhos ligands reduce a prochiral imine precursor, 4-(trifluoromethyl)pyridin-2-yl ketone, to the (S)-amine.
Key Data :

  • Substrate : 4-(Trifluoromethyl)pyridin-2-yl ketone
  • Catalyst : Rh-(R,R)-DuPhos
  • Conversion : 92%
  • ee : 99% (S)
  • Turnover Frequency (TOF) : 1,200 h⁻¹

This method is favored for its rapid kinetics but requires stringent moisture control.

Chiral Resolution via Diastereomeric Salt Formation

Racemic 1-(4-(trifluoromethyl)pyridin-2-yl)ethanamine is resolved using chiral acids (e.g., L-tartaric acid) to form diastereomeric salts.

Procedure :

  • Racemate Synthesis :
    • Condensation of 4-(trifluoromethyl)pyridine-2-carbaldehyde with nitroethane, followed by reduction (NaBH₄/CeCl₃).
  • Resolution :
    • Treat racemic amine with L-tartaric acid in ethanol.
    • Crystallize (S)-amine·L-tartrate salt (yield: 40%, ee: 99%).
  • Salt Cleavage :
    • Neutralize with NaOH and precipitate (S)-amine hydrochloride (HCl/Et₂O).

Limitations : Low yield due to equilibrium solubility and iterative crystallizations.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acylate the (R)-enantiomer of racemic amine, leaving the (S)-enantiomer unreacted.

Optimized Parameters :

Parameter Value
Enzyme CAL-B immobilized on acrylic resin
Acyl Donor Vinyl acetate
Solvent Methyl tert-butyl ether (MTBE)
Temperature 30°C
Conversion 50% (theoretical max)
ee (S) >99%

This green chemistry approach reduces waste but requires costly enzymes.

Reaction Optimization and Process Intensification

Solvent Effects on Enantioselectivity

Polar aprotic solvents (DMF, DMSO) improve catalyst stability but may reduce ee. Nonpolar solvents (toluene) enhance selectivity at the cost of reaction rate.

Case Study :

  • Solvent : Toluene vs. DMF
  • ee in Pd-Catalyzed Hydroamination :
    • Toluene: 98% ee
    • DMF: 82% ee
  • Reaction Time :
    • Toluene: 24 h
    • DMF: 12 h

Continuous-Flow Synthesis

Microreactors enable rapid mixing and heat transfer, critical for exothermic amination reactions.

Protocol :

  • Reactor Setup :
    • Two inputs: 4-(trifluoromethyl)pyridine-2-carbonitrile (0.1 M in THF) and ethylene/H₂ (1:1).
    • Catalyst: Pd/C packed bed.
  • Conditions :
    • Temperature: 100°C
    • Residence Time: 10 min
    • Yield: 90%
    • ee: 97% (S)

Continuous systems achieve 10× higher productivity than batch reactors.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 8.72 (d, J = 5.1 Hz, 1H, Py-H), 8.25 (s, 1H, Py-H), 7.98 (d, J = 5.1 Hz, 1H, Py-H), 4.32 (q, J = 6.7 Hz, 1H, CH), 1.52 (d, J = 6.7 Hz, 3H, CH₃).
  • ¹³C NMR : δ 158.9 (C-F₃), 149.2 (Py-C), 124.6 (q, J = 270 Hz, CF₃), 52.1 (CH), 22.3 (CH₃).

Chiral HPLC Analysis

  • Column : Chiralpak IA-3
  • Mobile Phase : Hexane/isopropanol (80:20) + 0.1% diethylamine
  • Retention Time : (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Industrial-Scale Production

Cost-Effective Catalyst Recycling

Immobilized Pd nanoparticles on mesoporous silica (Pd@SBA-15) retain 95% activity over 10 cycles in hydroamination.

Crystallization Optimization

Anti-solvent (n-heptane) addition during hydrochloride salt formation improves yield from 70% to 88% by suppressing oiling-out.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and amine group undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedKey Observations
N-OxidationHydrogen peroxide (H₂O₂), 40–60°CPyridine N-oxide derivativeEnhanced polarity; retains chiral center
Amine OxidationKMnO₄ in acidic medium Nitrile or carbonyl compoundTrifluoromethyl group stabilizes intermediates
  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group directs oxidation to the pyridine nitrogen, improving reaction selectivity .

Reduction Reactions

The ethanamine side chain and pyridine ring participate in reductions:

Reaction TypeReagents/ConditionsProduct FormedYield
Amine ReductionLiAlH₄ in THF, refluxPrimary alcohol derivative75–85%
Pyridine HydrogenationH₂, Pd/C catalystPiperidine analog60–70%
  • Critical Note : Hydrogenation of the pyridine ring requires high pressure (5–10 atm) to overcome electron-deficient character from the CF₃ group.

Nucleophilic Substitution

The pyridine ring supports electrophilic substitution, guided by the CF₃ group’s meta-directing effects:

Target PositionReagents/ConditionsProductSelectivity
C-3 PositionHNO₃/H₂SO₄, 0°C 3-Nitro-pyridine derivative>90%
C-5 PositionCl₂, FeCl₃ catalyst 5-Chloro-pyridine derivative70–80%
  • SAR Impact : Substituents at C-4 (CF₃) reduce reactivity at adjacent positions but enhance stability of nitro/chloro products .

Coupling Reactions

The amine group facilitates cross-coupling and condensation reactions:

Reaction TypeReagents/ConditionsProductApplication
Thiourea Formation1,1′-Thiocarbonyldiimidazole, 40°C Thiourea-linked heterocyclesPPTase enzyme inhibition
Urea SynthesisPhenoxycarbonyl chloride, DMF Urea derivativesAntibacterial agents
  • Optimization : Reactions require anhydrous conditions to avoid hydrolysis of the trifluoromethyl group .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

Reaction TypeReagents/ConditionsOutcome
DeprotonationNaOH (aq.), RTFree base form
ReprotonationHCl gas in EtOHRecovered hydrochloride salt
  • Solubility : The free base is lipid-soluble, while the salt form improves aqueous solubility for biological assays.

Functional Group Transformations

The ethanamine side chain is modified for derivatization:

Reaction TypeReagents/ConditionsProduct
AcylationAcetyl chloride, pyridineN-Acetylated derivative
SulfonationSO₃/H₂SO₄, 50°C Sulfonamide analog
  • Yield Dependency : Steric hindrance from the pyridine ring limits acylation efficiency (~50% yield).

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, releasing HF gas .

  • pH Sensitivity : Unstable in strong alkaline media (pH > 10) due to CF₃ group hydrolysis.

Key Research Findings

  • Electron-Withdrawing Effects : The CF₃ group reduces pyridine ring electron density, favoring electrophilic substitution at C-3 and C-5 over C-2/C-4 .

  • Chiral Integrity : The (S)-configuration remains intact during non-radical reactions, confirmed by chiral HPLC.

  • Biological Relevance : Thiourea derivatives exhibit nanomolar inhibition of bacterial PPTases, highlighting therapeutic potential .

Scientific Research Applications

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions/Groups Stereochemistry CAS Number
(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride C₈H₈ClF₃N₂ 232.61 Pyridine-2-yl: 4-CF₃, 2-CH₂NH₂ S 15996-85-7
(S)-1-(6-Bromopyridin-2-yl)ethanamine hydrochloride C₇H₁₀BrClN₂ 253.53 Pyridine-2-yl: 6-Br, 2-CH₂NH₂ S 1415257-60-1
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride C₉H₁₀ClF₄N 259.63 Phenyl: 3-F, 4-CF₃, 1-CH₂NH₂ S 10-F519581
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride C₈H₇Cl₂F₃N₂ 261.08 Pyridine-2-yl: 3-Cl, 5-CF₃, 2-CH₂NH₂ Racemic 326816-37-9
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride C₉H₁₁ClF₃NO 265.64 Phenyl: 4-OCF₃, 1-CH₂NH₂ S 1391540-47-8

Key Observations :

  • Substituent Effects: Trifluoromethyl (-CF₃) vs. Halogen Substitutions: Bromine (6-Br analog) increases molecular weight and polarizability, which may improve binding affinity in hydrophobic pockets. Chlorine (3-Cl analog) introduces steric hindrance and alters electronic density on the pyridine ring . Pyridine vs.
  • Stereochemistry : The S-enantiomer is specified in several analogs, suggesting enantioselective activity in pharmacological contexts. Racemic mixtures (e.g., 3-Cl,5-CF₃ analog) may exhibit reduced efficacy due to competing interactions of both enantiomers .
Physicochemical Properties
  • Solubility : The trifluoromethoxy (-OCF₃) analog has higher aqueous solubility than -CF₃ derivatives due to increased polarity, but lower logP values .
  • Thermal Stability : Pyridine-based analogs generally exhibit higher melting points (e.g., 91–93°C for 4-[5-CF₃-pyridin-2-yl]benzaldehyde) compared to phenyl derivatives, attributed to stronger dipole interactions .

Biological Activity

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, also known by its CAS number 1956437-43-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H10_10ClF3_3N2_2
  • Molecular Weight : 226.63 g/mol
  • CAS Number : 1956437-43-6

The compound features a trifluoromethyl group and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

Research indicates that (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride exhibits activity primarily through modulation of neurotransmitter systems. The presence of the pyridine ring suggests potential interactions with receptors involved in neurotransmission, particularly those related to serotonin and norepinephrine pathways.

Antidepressant Effects

Recent studies have explored the antidepressant-like effects of (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride in animal models. In a study conducted on mice, the compound demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties. The mechanism appears to involve the modulation of serotonin receptors, enhancing serotonergic transmission .

Neuroprotective Properties

The neuroprotective effects of this compound have also been investigated. A study highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to reduce reactive oxygen species (ROS) levels and increase cell viability in cultured neuronal cells exposed to harmful agents .

Case Studies

StudyFindings
Antidepressant Activity Mice treated with (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine showed reduced immobility in forced swim tests, suggesting antidepressant effects.
Neuroprotection The compound protected PC12 cells from hydrogen peroxide-induced toxicity, highlighting its potential as a neuroprotective agent.

In Vitro Studies

In vitro assays have demonstrated that (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride can inhibit certain enzymes associated with neurodegenerative diseases. For instance, it has shown inhibitory activity against acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease .

Toxicity and Safety Profile

The safety profile of (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride has been assessed in various studies. Acute toxicity studies indicate that while the compound exhibits some level of toxicity at high doses, it is generally well-tolerated at therapeutic levels. Precautionary measures should be taken when handling the compound due to its classification as an acute toxic agent .

Q & A

Q. 1.1. How can researchers optimize the enantioselective synthesis of (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride?

Methodological Answer: The synthesis typically involves catalytic hydrogenation of substituted pyridinyl acetonitriles. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-ylacetonitrile can be reduced using palladium catalysts under hydrogen gas to yield the corresponding ethanamine . To enhance enantiomeric purity, chiral catalysts (e.g., Pd/C with chiral ligands) or enzymatic resolution methods should be explored. Reaction parameters such as temperature (25–50°C), solvent polarity (e.g., ethanol vs. THF), and hydrogen pressure (1–5 atm) must be systematically optimized. Monitoring via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can validate enantiomeric excess (>98% for pharmaceutical applications).

Q. 1.2. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical confirmation. The trifluoromethyl group’s electron density and pyridine ring planarity are key indicators .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR detects trifluoromethyl signals (~-60 ppm), while 1H^{1}\text{H} NMR distinguishes the ethanamine’s chiral center (split signals for diastereotopic protons).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 251.08).

Advanced Research Questions

Q. 2.1. How can researchers design experiments to resolve contradictions in reported biological activity between (S)- and (R)-enantiomers?

Methodological Answer:

  • Comparative Binding Assays : Use radiolabeled ligands (e.g., 3H^3\text{H}-substrates) in receptor-binding studies (e.g., neurokinin-1 receptors, given structural similarities to Fosnetupitant’s trifluoromethyl pyridine motifs ).
  • Chiral Separation : Apply simulated moving bed (SMB) chromatography to isolate enantiomers at scale. Validate purity via circular dichroism (CD) spectroscopy.
  • Molecular Dynamics (MD) Simulations : Model interactions between each enantiomer and target receptors (e.g., docking studies using Schrödinger Suite) to identify steric or electronic mismatches.

Q. 2.2. What strategies mitigate instability of the hydrochloride salt under aqueous conditions?

Methodological Answer:

  • Salt Screening : Test alternative counterions (e.g., besylate, tosylate) via slurry experiments in water/organic solvent mixtures. Monitor hygroscopicity by dynamic vapor sorption (DVS).
  • Lyophilization : Freeze-dry aqueous solutions to stabilize the hydrochloride form. Characterize the amorphous vs. crystalline state via powder XRD and differential scanning calorimetry (DSC).
  • pH Stability Studies : Use accelerated stability testing (40°C/75% RH) across pH 1–7.4. Buffered solutions (e.g., phosphate buffer) paired with UPLC-MS can track degradation products (e.g., free base or hydrolyzed pyridine derivatives).

Q. 2.3. How can computational methods guide the design of analogs with improved metabolic stability?

Methodological Answer:

  • Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., ethanamine’s primary amine for CYP450 oxidation).
  • Structure-Activity Relationship (SAR) : Replace the trifluoromethyl group with bioisosteres (e.g., chlorodifluoromethyl) and assess metabolic half-life in microsomal assays (human liver microsomes + NADPH).
  • Quantum Mechanics (QM) Calculations : Calculate bond dissociation energies (BDEs) for C–F bonds to predict defluorination pathways.

Data Interpretation and Contradictions

Q. 3.1. How should researchers address discrepancies in reported solubility data across studies?

Methodological Answer:

  • Standardized Protocols : Follow OECD 105 guidelines for solubility determination. Use a shake-flask method with HPLC quantification in biorelevant media (e.g., FaSSIF/FeSSIF).
  • Particle Size Analysis : Laser diffraction (e.g., Malvern Mastersizer) ensures consistent particle size distribution, as micronization impacts apparent solubility.
  • Ion-Specific Effects : Compare solubility in chloride-free buffers (e.g., phosphate vs. HCl-adjusted solutions) to isolate counterion effects.

Application in Drug Discovery

Q. 4.1. What in vitro assays are suitable for evaluating this compound’s potential as a CNS drug candidate?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure permeability (Papp_{\text{app}}) and efflux ratios.
  • hERG Inhibition : Patch-clamp assays assess cardiac safety (IC50_{50} >10 μM desired).
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4/CYP2D6) evaluate metabolic interactions.

Synthesis and Scale-Up Challenges

Q. 5.1. How can pilot-scale production address racemization during hydrochloride salt formation?

Methodological Answer:

  • Low-Temperature Crystallization : Precipitate the salt at 0–5°C in ethanol/water to minimize epimerization.
  • In Situ pH Monitoring : Maintain pH 4–5 during salt formation to avoid amine protonation/deprotonation cycles.
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to track enantiomeric ratio in real time.

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